2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide is a complex organic compound that features a benzoxazole ring, a pyrrolopyridine moiety, and an acetamide group
Preparation Methods
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The pyrrolopyridine moiety is then attached through a series of coupling reactions. Finally, the acetamide group is introduced to complete the synthesis. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a therapeutic agent due to its unique structure and properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and pyrrolopyridine moiety may interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide can be compared with similar compounds such as:
2-(1,3-benzoxazol-2-ylsulfanyl)acetamide: This compound lacks the pyrrolopyridine moiety, which may result in different biological activity.
N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide: This compound lacks the benzoxazole ring, which may affect its chemical reactivity and biological properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(13-26-19-22-15-6-1-2-7-16(15)25-19)20-10-4-11-23-12-8-14-5-3-9-21-18(14)23/h1-3,5-9,12H,4,10-11,13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJSMJGVPADILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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